

Application Notes and Protocols: VUF-5574

Solubility and Handling

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Compound of Interest

Compound Name: VUF-5574
CAS No.: 280570-45-8
Cat. No.: B1684069

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed information on the solubility of **VUF-5574**, a potent and selective antagonist of the human adenosine A3 receptor (A3R).[1] It includes a summary of its chemical properties, solubility data in various solvents, and comprehensive protocols for the preparation of stock and working solutions for in vitro and in vivo research. Additionally, it features diagrams of the A3R signaling pathway to illustrate the mechanism of action and a typical experimental workflow for solution preparation.

Chemical Information

VUF-5574 is a selective and competitive antagonist of the adenosine A3 receptor, with a K_i of approximately 4 nM for the human receptor. It displays over 2500-fold selectivity for the A3 receptor over A1 and A2A receptors.

Property	Value
Synonym	N-(2-Methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazoliny]-urea
Molecular Formula	C ₂₁ H ₁₇ N ₅ O ₂
Molecular Weight	371.39 g/mol
CAS Number	280570-45-8
Appearance	White to off-white solid
Purity	≥98% (HPLC)

Solubility Data

The solubility of **VUF-5574** can vary based on the specific lot, purity, and the nature of the solvent (e.g., water content in DMSO). It is practically insoluble in aqueous solutions like water and PBS. For organic solvents, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.

Solvent	Concentration	Comments
DMSO	100 mg/mL (~269 mM)	May require ultrasonication to fully dissolve.
DMSO	>10 mg/mL	-
DMSO	4 mM (~1.49 mg/mL)	-
DMSO	1.5 mg/mL	-
Water	Insoluble	-
Ethanol	Insoluble	Data not widely available, but expected to be poorly soluble.
PBS	Insoluble	-

Note: The variability in reported DMSO solubility highlights the importance of starting with a small amount of the compound to test solubility with your specific solvent batch.

Protocols for Solution Preparation

3.1. Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of **VUF-5574** in DMSO.

Materials:

- **VUF-5574** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, amber glass vials or polypropylene tubes
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic bath
- Pipettes and sterile filter tips

Procedure:

- Calculate the required mass of **VUF-5574**:
 - To prepare 1 mL of a 100 mM stock solution, you need:
 - $\text{Mass (mg)} = 100 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 371.39 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 37.14 \text{ mg}$
- Weighing: Accurately weigh 37.14 mg of **VUF-5574** powder and place it into a sterile vial.
- Solubilization: Add 1 mL of anhydrous DMSO to the vial.
- Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
- Ultrasonication: If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes. Intermittently vortex the solution. Caution: Hygroscopic DMSO can

significantly impact solubility; use a newly opened bottle.

- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

3.2. Protocol 2: Preparation of a Working Solution for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium, PBS) for a typical cell-based assay.

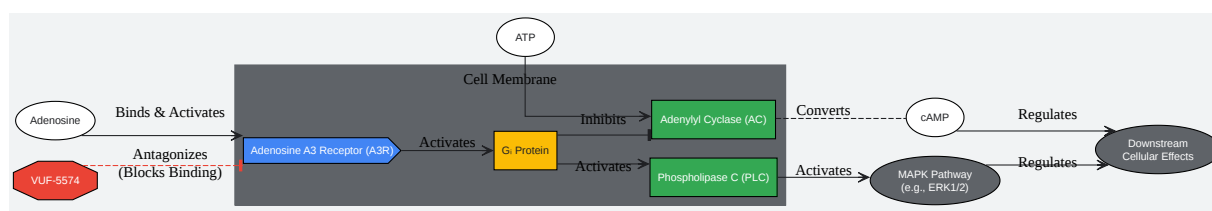
Key Consideration: The final concentration of DMSO in the assay should be kept low (typically $\leq 0.5\%$, ideally $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. It is crucial to determine the DMSO tolerance of your specific cell line.

Procedure (Example for a $10\ \mu\text{M}$ final concentration):

- Intermediate Dilution (e.g., to 1 mM): Dilute the 100 mM stock solution 1:100 in your desired aqueous buffer.
 - Add $5\ \mu\text{L}$ of the 100 mM **VUF-5574** stock solution to $495\ \mu\text{L}$ of cell culture medium.
 - Vortex gently to mix. This creates a 1 mM intermediate solution with 1% DMSO.
- Final Dilution (to $10\ \mu\text{M}$): Further dilute the intermediate solution 1:100 to reach the final concentration.
 - Add $10\ \mu\text{L}$ of the 1 mM intermediate solution to $990\ \mu\text{L}$ of cell culture medium in your experimental well.
 - This results in a final **VUF-5574** concentration of $10\ \mu\text{M}$ with a final DMSO concentration of 0.1%.
- Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the culture medium without the compound to account for any solvent effects.

Mechanism of Action and Signaling Pathway

VUF-5574 acts as an antagonist at the Adenosine A3 Receptor (A3R), a G protein-coupled receptor (GPCR). A3R activation by its endogenous ligand, adenosine, typically couples to $G_{i/o}$ proteins. This coupling inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[2] Additionally, A3R activation can stimulate the phospholipase C (PLC) pathway and modulate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[2][3] By blocking the binding of adenosine to A3R, **VUF-5574** prevents these downstream signaling events. For instance, **VUF-5574** has been shown to decrease the adenosine-induced phosphorylation of ERK1/2.[4]

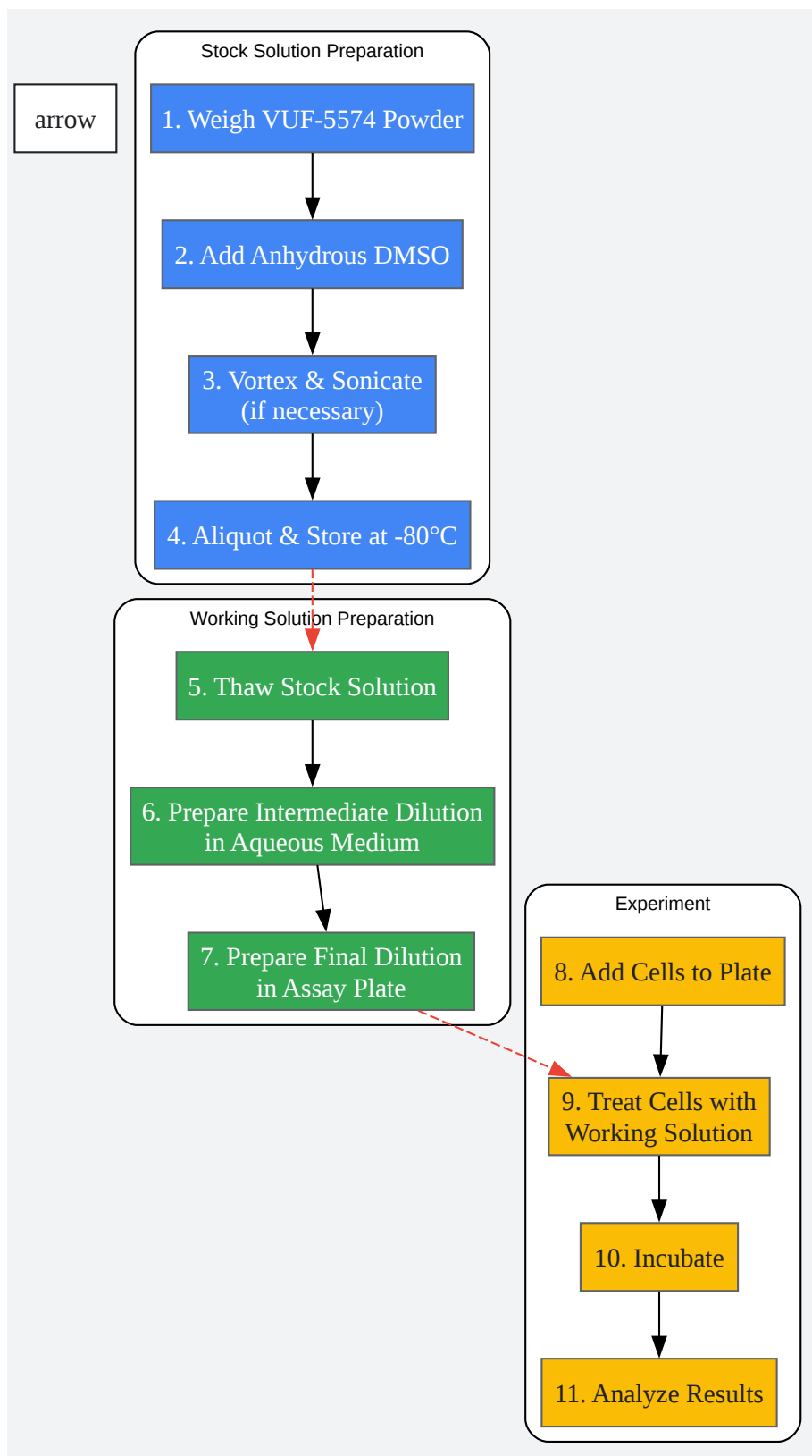


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VUF-5574 antagonizes Adenosine A3 Receptor signaling.

Experimental Workflow Diagram

The following diagram illustrates a standard workflow for preparing **VUF-5574** solutions for a typical in vitro experiment.



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Workflow for **VUF-5574** solution preparation and use.

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